tert-Butyl 6-(2-fluorophenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate
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Overview
Description
1,1-Dimethylethyl 6-(2-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a pyridine ring, a fluorophenyl group, and a tert-butyl ester, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 1,1-Dimethylethyl 6-(2-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate typically involves several steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Esterification: The final step involves esterification to introduce the tert-butyl ester group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1,1-Dimethylethyl 6-(2-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents using nucleophilic reagents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1,1-Dimethylethyl 6-(2-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, benefiting various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 6-(2-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction mechanisms, where the compound influences cellular responses through receptor binding and activation.
Comparison with Similar Compounds
1,1-Dimethylethyl 6-(2-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate can be compared with similar compounds such as:
7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine: This compound shares structural similarities but differs in its triazolopyridazine ring, leading to distinct pharmacological properties.
Other Fluorophenyl Derivatives: Compounds with fluorophenyl groups exhibit unique chemical behaviors due to the presence of fluorine, affecting their reactivity and interactions.
The uniqueness of 1,1-Dimethylethyl 6-(2-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H22FNO2 |
---|---|
Molecular Weight |
291.36 g/mol |
IUPAC Name |
tert-butyl 6-(2-fluorophenyl)-3-methyl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H22FNO2/c1-12-9-10-15(13-7-5-6-8-14(13)18)19(11-12)16(20)21-17(2,3)4/h5-8,10,12H,9,11H2,1-4H3 |
InChI Key |
IGVGEBVIOTTWNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2F |
Origin of Product |
United States |
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